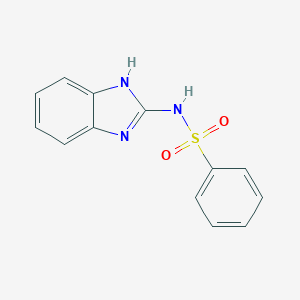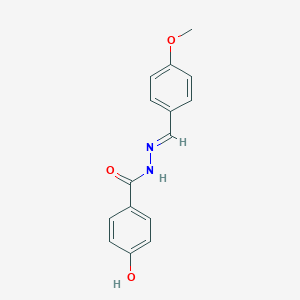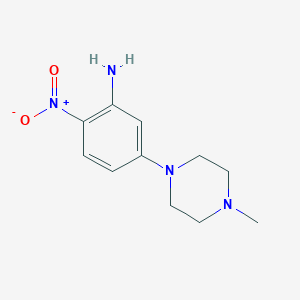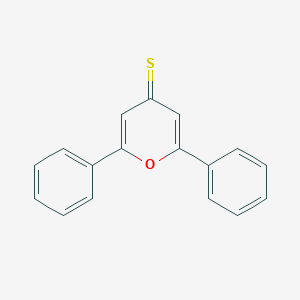![molecular formula C17H17N3O5S B187327 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide CAS No. 6168-36-1](/img/structure/B187327.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as BPA for short. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various medical applications.
Mechanism Of Action
The exact mechanism of action of BPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to a range of biological effects, including anti-inflammatory and anti-cancer activity.
Biochemical And Physiological Effects
BPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a promising candidate for use in the treatment of various inflammatory conditions. Additionally, BPA has been found to exhibit anti-cancer activity, making it a potential candidate for use in cancer treatment. Other potential applications of BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the key advantages of using BPA in lab experiments is its high potency. This means that only small amounts of the compound are required to produce significant biological effects. Additionally, BPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the key limitations of using BPA is that it can be toxic at high doses, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on BPA. One area that could be explored further is the use of BPA in the treatment of various inflammatory conditions, such as arthritis. Additionally, further research could be conducted on the anti-cancer activity of BPA, with a focus on identifying the specific mechanisms by which it works. Other potential future directions for research on BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Synthesis Methods
BPA can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propargyl bromide to yield BPA. This method has been found to be highly effective and efficient, with a high yield of BPA being obtained.
Scientific Research Applications
BPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, making it a promising candidate for use in various medical applications. Some of the key areas where BPA has been studied include cancer treatment, inflammation, and cardiovascular disease.
properties
CAS RN |
6168-36-1 |
|---|---|
Product Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
Molecular Formula |
C17H17N3O5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H17N3O5S/c1-2-12-18-17(21)13-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,21) |
InChI Key |
BOGBIKAUPUQKQV-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
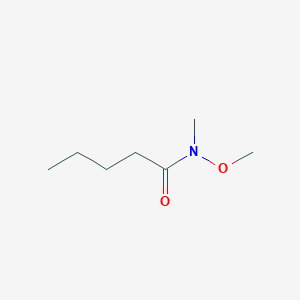
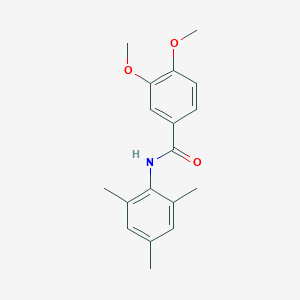
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
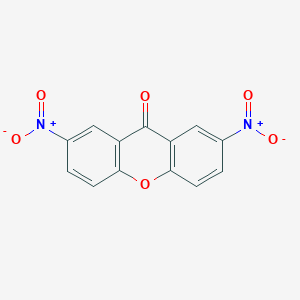
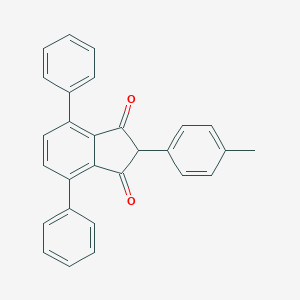
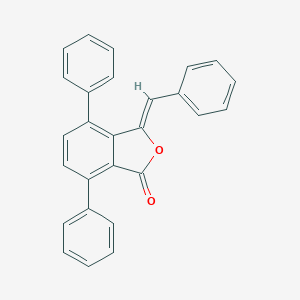
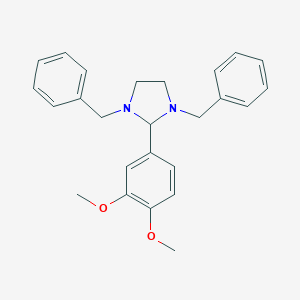
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
